2-[(2-Phenylethyl)thio]nicotinic acid
Overview
Description
ML-099 is a small molecule that acts as a pan activator of Ras-related guanosine triphosphatases (GTPases). It is known to activate several GTPases, including Rac1, Ras, guanosine triphosphate-binding protein (Rab7), Rab2A, and cell division cycle 42 . These GTPases play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML-099 involves the preparation of 2-(2-phenylethylthio)-3-pyridinecarboxylic acid. The synthetic route typically includes the following steps:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Introduction of the phenylethylthio group:
Carboxylation: The final step involves the carboxylation of the pyridine ring to form the carboxylic acid group
Industrial Production Methods
Industrial production of ML-099 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically produced in a crystalline solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
Chemical Reactions Analysis
Types of Reactions
ML-099 undergoes several types of chemical reactions, including:
Oxidation: ML-099 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions to form reduced products.
Substitution: ML-099 can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ML-099 can lead to the formation of oxidized derivatives, while reduction can yield reduced derivatives .
Scientific Research Applications
ML-099 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of Ras-related GTPases and their roles in various chemical processes.
Biology: ML-099 is used to investigate the functions of GTPases in cellular processes such as cell proliferation, differentiation, and apoptosis.
Medicine: The compound is studied for its potential therapeutic applications in diseases where GTPases play a critical role, such as cancer and neurodegenerative diseases.
Industry: ML-099 is used in the development of new drugs and therapeutic agents targeting GTPases
Mechanism of Action
ML-099 exerts its effects by activating Ras-related GTPases. The compound binds to these GTPases and promotes their activation, leading to downstream signaling events. The molecular targets of ML-099 include Rac1, Ras, Rab7, Rab2A, and cell division cycle 42. These GTPases are involved in various signaling pathways that regulate cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
ML-099 is unique in its ability to activate multiple Ras-related GTPases. Similar compounds include:
CCG-222740: An inhibitor of the Rho/MRTF pathway.
EHop-016: A specific Rac GTPase inhibitor.
Azathioprine: An immunosuppressive agent that inhibits purine synthesis and Rac1 activation
Compared to these compounds, ML-099 is distinct in its broad-spectrum activation of multiple GTPases, making it a valuable tool for studying the roles of these enzymes in various cellular processes .
Properties
IUPAC Name |
2-(2-phenylethylsulfanyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(17)12-7-4-9-15-13(12)18-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZERZZRWECLIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358350 | |
Record name | 2-[(2-phenylethyl)thio]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496775-95-2 | |
Record name | 2-[(2-phenylethyl)thio]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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